4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a chromen-2-one core, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of SMR000046827 are currently unknown. The compound is structurally similar to other piperazine derivatives, which have been found to exhibit good anticonvulsant activity in vivo . .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that smr000046827 might influence gaba-ergic neurotransmission in the brain .
Biochemical Pathways
Given the potential influence on GABA-ergic neurotransmission, it is possible that SMR000046827 could affect pathways related to seizure activity and mood regulation .
Result of Action
Based on the observed anticonvulsant activity of structurally similar compounds, it is possible that smr000046827 could have a protective effect against seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperazine with benzo[d][1,3]dioxole-5-ylmethyl chloride, followed by the condensation with 6,8-dimethyl-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as xylene, with potassium carbonate as a base, and requires heating to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting breast cancer cells.
Neuroscience: The compound’s derivatives are studied for their anticonvulsant and antidepressant properties.
Pharmacology: It is used in the development of drugs targeting specific enzymes and receptors, such as carbonic anhydrase IX.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with a similar piperazine structure, used in the treatment of Parkinson’s disease.
BPPU: An aryl piperazine derivative with anticonvulsant and antidepressant activities.
Uniqueness
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and a chromen-2-one core, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKDYWTUAIWEMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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